2-Acetoxy-4'-trifluorobenzophenone
CAS No.: 890098-97-2
Cat. No.: VC2281950
Molecular Formula: C16H11F3O3
Molecular Weight: 308.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890098-97-2 |
|---|---|
| Molecular Formula | C16H11F3O3 |
| Molecular Weight | 308.25 g/mol |
| IUPAC Name | [2-[4-(trifluoromethyl)benzoyl]phenyl] acetate |
| Standard InChI | InChI=1S/C16H11F3O3/c1-10(20)22-14-5-3-2-4-13(14)15(21)11-6-8-12(9-7-11)16(17,18)19/h2-9H,1H3 |
| Standard InChI Key | RSGWXZBUKINPEM-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Properties and Structure
2-Acetoxy-4'-trifluorobenzophenone is characterized by its distinctive molecular structure that features both an acetoxy functional group and a trifluoromethyl moiety attached to a benzophenone core. The chemical properties of this compound are influenced by the presence of these functional groups, which confer specific reactivity patterns and physical characteristics.
Basic Chemical Information
The fundamental chemical information for 2-Acetoxy-4'-trifluorobenzophenone is presented in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁F₃O₃ |
| Molecular Weight | Approximately 308.25 g/mol |
| IUPAC Name | [2-[4-(trifluoromethyl)benzoyl]phenyl] acetate |
| Appearance | Typically a crystalline solid |
| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide; limited solubility in water |
Structural Characteristics
The structure of 2-Acetoxy-4'-trifluorobenzophenone features several key elements:
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A benzophenone core consisting of two phenyl rings connected by a carbonyl (C=O) group
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An acetoxy group (-OCOCH₃) at the 2-position of one phenyl ring
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A trifluoromethyl group (-CF₃) at the 4'-position of the other phenyl ring
This unique arrangement of functional groups contributes to the compound's chemical reactivity and potential applications in various research contexts.
Synthesis and Preparation Methods
The synthesis of 2-Acetoxy-4'-trifluorobenzophenone likely follows similar pathways to those of related benzophenone derivatives, with specific modifications to achieve the desired substitution pattern.
Optimization Considerations
The synthesis of 2-Acetoxy-4'-trifluorobenzophenone would require careful optimization of reaction conditions, including:
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Temperature control to prevent degradation of sensitive functional groups
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Selection of appropriate solvents to ensure solubility of reactants and products
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Catalyst choice and loading to promote selective reaction at desired positions
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Purification techniques to isolate the target compound from reaction mixtures
Chemical Reactivity
The chemical behavior of 2-Acetoxy-4'-trifluorobenzophenone is influenced by its functional groups, each contributing to specific types of reactions.
Reactions of the Acetoxy Group
The acetoxy group in 2-Acetoxy-4'-trifluorobenzophenone can participate in several reactions:
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Hydrolysis under acidic or basic conditions to form the corresponding hydroxyl derivative
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Transesterification with alcohols to form different ester derivatives
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Nucleophilic substitution reactions, particularly with strong nucleophiles
Influence of the Trifluoromethyl Group
The trifluoromethyl group significantly impacts the electronic properties of the molecule by:
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Acting as a strong electron-withdrawing group, affecting the reactivity of the carbonyl function
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Enhancing lipophilicity, potentially improving membrane permeability in biological systems
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Providing metabolic stability, making the compound more resistant to oxidative degradation
Carbonyl Group Reactions
The ketone functionality in 2-Acetoxy-4'-trifluorobenzophenone can undergo typical carbonyl reactions:
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Reduction to form secondary alcohols using hydride reducing agents
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Addition reactions with nucleophiles such as amines or Grignard reagents
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Condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes
Comparison with Similar Compounds
Understanding the relationships between 2-Acetoxy-4'-trifluorobenzophenone and structurally related compounds provides valuable context for its potential properties and applications.
Structural Analogues
Several structurally related compounds provide comparative insights:
| Compound | Structural Difference | Notable Properties |
|---|---|---|
| 3-Acetoxy-4'-trifluorobenzophenone | Acetoxy group at 3-position instead of 2-position | Antimicrobial and anticancer potential |
| 4-Acetoxy-4'-trifluorobenzophenone | Acetoxy group at 4-position instead of 2-position | Anti-inflammatory properties |
| 2-Acetoxy-3',4',5'-trifluorobenzophenone | Three fluorine atoms on one phenyl ring vs. trifluoromethyl group | Unique reactivity profile due to different electronic effects |
Structure-Activity Relationships
The position of functional groups significantly impacts the biological and chemical properties of these benzophenone derivatives:
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The position of the acetoxy group (ortho, meta, or para) affects both the electronic distribution and steric factors, influencing binding to biological targets
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The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues
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The combination of these groups creates unique electronic environments that may lead to distinct biological activities
Physicochemical Properties
The physical and chemical properties of 2-Acetoxy-4'-trifluorobenzophenone determine its behavior in various systems and applications.
Spectroscopic Characteristics
The spectroscopic profile of 2-Acetoxy-4'-trifluorobenzophenone would feature several characteristic signals:
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In ¹H NMR spectroscopy, the acetoxy methyl group would appear as a singlet at approximately 2.0-2.5 ppm
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The aromatic protons would show complex coupling patterns in the 7.0-8.2 ppm region
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In ¹³C NMR spectroscopy, the carbonyl carbon of the ketone would appear around 195 ppm
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The carbonyl carbon of the acetate group would be visible at approximately 170 ppm
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The trifluoromethyl group would show characteristic splitting patterns in both ¹³C and ¹⁹F NMR
Research Gaps and Future Directions
The current understanding of 2-Acetoxy-4'-trifluorobenzophenone reveals several areas that warrant further investigation.
Knowledge Gaps
Several aspects of 2-Acetoxy-4'-trifluorobenzophenone remain unclear and deserve focused research:
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Comprehensive physical and chemical property characterization
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Detailed biological activity profiles, including mechanism of action studies
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Optimization of synthetic routes for improved yields and purity
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Structure-activity relationship studies to understand the impact of the 2-acetoxy and 4'-trifluoromethyl substituents
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